3-Aminothietane-3-carboxamide
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Overview
Description
3-Aminothietane-3-carboxamide is a heterocyclic compound containing a sulfur atom within a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothietane-3-carboxamide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products to yield 3-aminothietane 1,1-dioxides . This method is regioselective and occurs under kinetic control, ensuring the retention of configuration during the addition process .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Aminothietane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .
Scientific Research Applications
3-Aminothietane-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Aminothietane-3-carboxamide involves its interaction with various molecular targets, including enzymes and proteins. The compound’s carboxamide moiety forms hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity .
Comparison with Similar Compounds
3-Aminothietan-2-one: Another thietane derivative with similar structural features.
Coumarin-3-carboxamide: Known for its anticancer properties and structural similarity in the carboxamide group.
Indole-3-carboxamide: Widely studied for its enzyme inhibitory properties and biological activities .
Uniqueness: 3-Aminothietane-3-carboxamide is unique due to its four-membered thietane ring containing a sulfur atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo regioselective reactions and form stable derivatives makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C4H8N2OS |
---|---|
Molecular Weight |
132.19 g/mol |
IUPAC Name |
3-aminothietane-3-carboxamide |
InChI |
InChI=1S/C4H8N2OS/c5-3(7)4(6)1-8-2-4/h1-2,6H2,(H2,5,7) |
InChI Key |
VWWARWUDCZBZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(C(=O)N)N |
Origin of Product |
United States |
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